2-Propylpiperazine
Overview
Description
Synthesis Analysis
The synthesis of piperazine-based compounds involves various methods. One common method is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . An analysis of ways of obtaining piperazine via the catalytic cyclodeamination of ethylenediamine indicates that SO4^2-/ZrO2 superacid catalyst and HZSM-5-KZSM-5 zeolite-based catalytic systems, which allow us to achieve high yields of piperazine (85 and 91.7%), seem to be best for effective vapor–gas phase processes .
Molecular Structure Analysis
The molecular structure of 2-Propylpiperazine is determined by various spectroscopic techniques. For instance, Raman spectroscopy uses the vibration of molecules to provide chemical and structural data, while Fourier transform infrared spectroscopy allows identifying this information through absorption and emission of light in the infrared region . Ultraviolet–visible spectroscopy determines and quantifies the chemical properties of a sample using absorbed monochromatic light in the ultraviolet and visible regions .
Physical and Chemical Properties Analysis
This compound is a white crystalline powder that is soluble in water and moderately soluble in organic solvents. The physical and chemical properties of a compound like this compound can be analyzed using various techniques such as melting point analysis, molecular weight determination, BET surface area analysis of nanoparticles, dynamic light scattering, zeta potential analysis, and dynamic mechanical analysis .
Scientific Research Applications
1. Antagonists and Antiarrhythmic Agents
2-Propylpiperazine derivatives, particularly arylpiperazines, are significant in the study of α1-adrenoceptor antagonists, useful in treating conditions like benign prostatic hyperplasia, lower urinary tract symptoms, or cardiac arrhythmia. Research has focused on the antiarrhythmic properties of these compounds, with findings suggesting that certain molecular features enhance their antiarrhythmic activity (Nowaczyk et al., 2010).
2. Microbiological Evaluation
This compound derivatives have been utilized in synthesizing compounds with notable antimicrobial properties. A study demonstrated the effective use of propylpiperazine-N-sulfamic acid as a catalyst for creating compounds that exhibit significant in vitro activity against various bacterial and fungal strains (Ghashang et al., 2015).
3. Recyclable Catalysis
In the field of green chemistry, silica-bonded N-propylpiperazine sodium n-propionate has been developed as an efficient and recyclable catalyst. It's used for synthesizing diverse organic compounds like 4H-pyran derivatives, highlighting its importance in eco-friendly chemical synthesis (Niknam et al., 2013).
4. Drug Labeling and Synthesis
This compound is also integral in the synthesis and labeling of drugs. For instance, its application in deuterium labeling offers insights into drug metabolism and pharmacokinetics, crucial for drug development and safety evaluation (Hawes et al., 1983).
5. Structural Studies and Drug Design
The study of this compound derivatives extends to understanding their molecular structures, especially in developing new drug compounds. For example, investigations into the structures of 4-n-propyl piperazines as non-imidazole histamine H3 antagonists have been pivotal in identifying new leads for therapeutic agents (Olczak et al., 2021).
Mechanism of Action
Target of Action
Piperazine compounds, which 2-Propylpiperazine is a derivative of, are known to interact with GABA (gamma-aminobutyric acid) receptors in the nervous system . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
Piperazine compounds are believed to exert their effects by acting as agonists at GABA receptors. This means they bind to these receptors and mimic the action of GABA, leading to an increase in the flow of chloride ions into the neuron. This makes the neuron less excitable and dampens the transmission of signals in the brain .
Biochemical Pathways
Piperazine compounds are known to influence the gabaergic system, which is involved in numerous physiological functions, including the sleep-wake cycle, muscle tone, and the regulation of mood .
Pharmacokinetics
Piperazine compounds are generally well-absorbed and are known to undergo hepatic metabolism .
Result of Action
By acting on gaba receptors, piperazine compounds can cause a range of effects, including sedation, muscle relaxation, and anxiolytic effects .
Safety and Hazards
2-Propylpiperazine may pose certain safety and hazard risks. For instance, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is also suspected of damaging fertility or the unborn child . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust .
Future Directions
While specific future directions for 2-Propylpiperazine are not mentioned in the search results, there is a general trend towards the development of piperazine-based antimicrobial polymers . This suggests that this compound could potentially be used in the development of such polymers, opening up new avenues for research and application .
Biochemical Analysis
Biochemical Properties
2-Propylpiperazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with GABA receptors, where this compound acts as an agonist, binding directly and selectively to muscle membrane GABA receptors. This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms . Additionally, this compound can form stable crystalline salts, making it useful in scientific research as a reagent for the preparation of various organic compounds .
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate kinase activity, which is crucial for cell signaling and regulation . Its impact on gene expression includes altering the transcription of specific genes involved in cellular responses to external stimuli. Moreover, this compound affects cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with GABA receptors, where it acts as an agonist. This interaction leads to hyperpolarization of nerve endings, causing flaccid paralysis in certain organisms . Additionally, this compound can inhibit or activate specific enzymes, leading to changes in gene expression and cellular responses. Its ability to form stable crystalline salts also contributes to its molecular interactions and stability in various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively modulate cellular responses without causing significant toxicity. At higher doses, this compound can exhibit toxic or adverse effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response without causing harm to the organism .
Metabolic Pathways
This compound is involved in various metabolic pathways, including phase I and phase II metabolic reactions. In phase I reactions, it undergoes oxidation, reduction, and hydrolysis, primarily catalyzed by cytochrome P450 enzymes . In phase II reactions, this compound undergoes conjugation with glucuronic acid, sulfate, or other polar groups, enhancing its water solubility and facilitating its excretion . These metabolic pathways influence the compound’s pharmacokinetics and overall biochemical activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. It is transported across cell membranes by ATP-binding cassette (ABC) transporters and solute-linked carrier (SLC) transporters . These transporters facilitate the compound’s movement into and out of cells, affecting its localization and accumulation within specific tissues. The distribution of this compound is also influenced by its binding to plasma proteins, which can modulate its bioavailability and pharmacokinetics .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. It can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of targeting signals and post-translational modifications directs this compound to specific organelles, where it exerts its biochemical effects. For instance, its localization to the mitochondria can impact cellular energy metabolism and apoptotic pathways .
Properties
IUPAC Name |
2-propylpiperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-2-3-7-6-8-4-5-9-7/h7-9H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNJWLOHHZVGUIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CNCCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316139 | |
Record name | 2-Propylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90000-28-5 | |
Record name | 2-Propylpiperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90000-28-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001316139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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